N-カルバモイルグルタミン酸
概要
説明
N-carbamoylglutamic acid, also known as carglumic acid, is a synthetic structural analog of N-acetylglutamate. It is primarily used in the treatment of hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. This compound plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver .
科学的研究の応用
N-carbamoylglutamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in the urea cycle and its effects on ammonia detoxification.
Medicine: Used to treat hyperammonemia in patients with N-acetylglutamate synthase deficiency.
Industry: Utilized in the production of pharmaceuticals and as a nutritional supplement in animal feed.
作用機序
Target of Action
N-Carbamoylglutamic acid (NCG), also known as Carglumic acid, primarily targets the enzyme N-acetylglutamate synthase (NAGS) . NAGS is an essential component of the urea cycle, which is responsible for preventing the build-up of neurotoxic ammonium in the blood .
Mode of Action
NCG is a synthetic analogue of N-acetylglutamate (NAG) . It works effectively as a cofactor for carbamoyl phosphate synthase 1 (CPS1) , another key enzyme in the urea cycle . By mimicking NAG, NCG enhances ureagenesis by activating the urea cycle .
Biochemical Pathways
The urea cycle is the primary pathway affected by NCG. This cycle involves several catalytic enzymes, including CPS1, which catalyzes the conversion of ammonia, bicarbonate, and adenosine triphosphate to carbamoyl phosphate . NCG, acting as a functional analogue of NAG, activates CPS1, thereby enhancing the urea cycle and promoting the elimination of excess nitrogen as urea .
Pharmacokinetics
The pharmacokinetics of NCG are such that it is administered orally or through a nasogastric tube . The median time to reach maximum concentration (Tmax) of NCG is around 3 hours . The daily dose of NCG ranges from 100 to 250 mg/kg, and this dose is normally adjusted to maintain normal plasma levels of ammonia .
Result of Action
The primary result of NCG’s action is the reduction of plasma ammonia levels in patients with NAGS deficiency . By enhancing the urea cycle, NCG helps to prevent the build-up of neurotoxic ammonium in the blood . This can alleviate symptoms of hyperammonemia, including neurological problems, cerebral edema, coma, and even death .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-carbamoylglutamic acid typically involves the reaction of glutamic acid with urea under controlled conditions. One common method includes the preparation of N-carbamoylglutamic acid sodium salt, followed by cooling and separation to obtain high-purity N-carbamoylglutamic acid .
Industrial Production Methods: Industrial production of N-carbamoylglutamic acid involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: N-carbamoylglutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
N-acetylglutamate: A naturally occurring compound that also activates CPS1.
N-carbamoyl-L-glutamic acid: Another structural analog with similar functions.
Uniqueness: N-carbamoylglutamic acid is unique in its high efficacy and stability compared to other similar compounds. It has a longer half-life and is more effective in activating CPS1, making it a preferred choice for treating hyperammonemia .
生物活性
N-Carbamoylglutamic acid (NCG) is a synthetic analogue of N-acetylglutamate (NAG) and plays a significant role in various biological processes, particularly in enhancing the urea cycle and promoting endogenous synthesis of arginine. This article explores the biological activity of NCG, focusing on its mechanisms, effects on metabolism, and therapeutic applications.
NCG acts primarily as an allosteric activator of carbamoyl phosphate synthase I (CPS-I), which is crucial for the urea cycle. By activating CPS-I, NCG enhances ureagenesis, thereby facilitating the detoxification of ammonia in the liver. This mechanism is especially important for patients with N-acetylglutamate synthase (NAGS) deficiency, as it allows for improved nitrogen metabolism and reduced ammonia levels in the bloodstream .
1. Impact on Lipid Metabolism and Inflammation
Research indicates that NCG supplementation can ameliorate lipid metabolism and inflammation. A study conducted on Japanese seabass showed that NCG reduced fat deposition by regulating key enzymes involved in lipid metabolism such as HMG-CoA reductase and lipoprotein lipase. Furthermore, it decreased the expression of pro-inflammatory cytokines, suggesting a protective effect against inflammation-induced apoptosis .
2. Growth Performance in Livestock
NCG has been shown to enhance growth performance in piglets. In a controlled study, piglets fed with NCG exhibited increased average daily gain and improved feed conversion ratios compared to control groups. The supplementation also positively affected intestinal microbiota composition, promoting beneficial genera such as Lactobacillus while reducing harmful bacteria linked to inflammation .
3. Clinical Applications
NCG has received regulatory approval for treating hyperammonemia associated with NAGS deficiency and other metabolic disorders. Clinical studies have demonstrated its efficacy in reducing blood ammonia levels significantly, allowing for dietary protein liberalization in affected patients . For example, a retrospective study highlighted that NCG treatment led to notable improvements in ammonia control among patients with organic acidemias .
Case Study: Treatment of Hyperammonemia
A clinical trial involving patients with NAGS deficiency revealed that administration of NCG resulted in rapid normalization of ammonia levels. In one notable case, an adult patient experiencing hyperammonemic encephalopathy showed significant recovery after starting NCG therapy, underscoring its potential as a therapeutic agent for metabolic disorders .
Comparative Data on Biological Activity
特性
IUPAC Name |
2-(carbamoylamino)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394940, DTXSID60859596 | |
Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Carbamoylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40860-26-2 | |
Record name | 2-[(aminocarbonyl)amino]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。